molecular formula C11H21N3O B7985278 N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7985278
M. Wt: 211.30 g/mol
InChI Key: NOGHGZZAYOOCPL-LLVKDONJSA-N
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Description

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (CAS: 1002032-77-0, C₁₂H₂₃N₃O) is a pyrrolidine-based acetamide derivative featuring a cyclopropyl group on the acetamide nitrogen and a 2-aminoethyl substituent on the pyrrolidine ring. Its molecular weight is 225.33 g/mol, with a purity of ≥95% . The compound has been discontinued in commercial catalogs, likely due to challenges in synthesis, stability, or application-specific limitations .

The stereochemistry of the pyrrolidine ring (R-configuration at position 3) is critical for its interactions with biological targets. Pyrrolidine scaffolds are widely explored in drug discovery due to their conformational rigidity and ability to mimic natural amino acids .

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9(15)14(10-2-3-10)11-4-6-13(8-11)7-5-12/h10-11H,2-8,12H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGHGZZAYOOCPL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylacetamide
  • Molecular Formula : C11_{11}H21_{21}N3_3O
  • Molecular Weight : 211.30 g/mol
  • CAS Number : 1354008-02-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Pharmacological Applications

  • Neurological Disorders : Research indicates that this compound may have potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties. For instance, certain derivatives have shown significant activity against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis with MIC values ranging from 75 to 125 µg/mL .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated that some derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMIC (µg/mL)
Compound ABacillus subtilis75
Compound BEnterococcus faecalis125
Compound CE. coli<125
Compound DPseudomonas aeruginosa150

These findings suggest that modifications in the chemical structure can enhance the bioactivity of pyrrolidine derivatives.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically involve:

  • Cell Proliferation Assays : Evaluating the effect on cell growth.
  • Receptor Binding Studies : Investigating the affinity of the compound for specific receptors.

The results from these studies provide insights into the compound's potential therapeutic applications.

Comparison with Similar Compounds

Stereoisomers: R vs. S Configuration

  • N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide (CAS: Not specified): The S-isomer differs in the chiral center at pyrrolidin-3-yl. Stereochemistry significantly impacts receptor binding; for example, R-configurations often exhibit higher affinity for G-protein-coupled receptors (GPCRs) compared to S-forms .

Substituent Variations on the Acetamide Nitrogen

  • N-Cyclopropylmethyl-N-[(1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-acetamide :
    A cyclopropylmethyl group enhances metabolic stability compared to cyclopropyl, as seen in kinase inhibitors .

Ring Size Modifications: Pyrrolidine vs. Piperidine

Substituents on the Pyrrolidine Nitrogen

  • 2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide (CAS: 1353996-68-5): A benzyl group introduces aromaticity and lipophilicity (logP increases by ~1.2 units), which may enhance CNS penetration but reduce aqueous solubility .

Data Tables

Table 2: Pharmacological Inference from Structural Features

Feature Impact on Properties Example Compound
Cyclopropyl Group Enhances metabolic stability; reduces oxidative metabolism Target Compound
2-Aminoethyl Group Improves solubility via hydrogen bonding; may enhance interactions with polar targets Target Compound, Piperidine Analog
Benzyl Substituent Increases lipophilicity and CNS penetration potential Benzyl-Substituted Analog
Piperidine Ring Higher flexibility may reduce binding specificity compared to pyrrolidine Piperidine Analog

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s discontinued status suggests synthetic complexity, possibly due to stereoselective formation of the R-configuration or purification hurdles.
  • SAR Insights: Cyclopropyl groups are preferred over methyl for metabolic stability, while aminoethyl substituents balance solubility and target engagement .
  • Knowledge Gaps: Limited pharmacological data are available in public domains. Further studies on receptor binding affinity (e.g., for σ receptors or kinases) are needed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.